

In-Depth Technical Guide: Spectroscopic Data of BOC-NH-PEG2-propene

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Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B1676993

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **BOC-NH-PEG2-propene**, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the expected spectroscopic characteristics based on the analysis of its constituent functional groups and includes a representative experimental protocol for its synthesis.

Chemical Structure and Properties

BOC-NH-PEG2-propene, also known as tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate, is a molecule that incorporates a Boc-protected amine, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal propene (allyl) group. This unique combination of functionalities makes it a valuable tool in bioconjugation and drug discovery, particularly for linking a target protein binder and an E3 ligase ligand in a PROTAC.

Property	Value
Molecular Formula	C ₁₂ H ₂₃ NO ₄
Molecular Weight	245.32 g/mol
Appearance	Colorless to light yellow oil
Solubility	Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate)

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **BOC-NH-PEG2-propene**. These values are based on typical chemical shifts and absorption frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopy Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~5.90	ddt	1H	-CH=CH ₂
~5.25	dq	1H	-CH=CHH (trans)
~5.17	dq	1H	-CH=CHH (cis)
~4.02	dt	2H	-O-CH ₂ -CH=CH ₂
~3.65 - 3.55	m	8H	-O-CH ₂ -CH ₂ -O-CH ₂ -CH ₂ -NH-
~3.25	q	2H	-CH ₂ -NH-Boc
~1.44	s	9H	-C(CH ₃) ₃

¹³C NMR (Carbon NMR) Spectroscopy Data

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~156.0	C=O (Carbamate)
~134.8	-CH=CH ₂
~117.2	-CH=CH ₂
~79.0	-C(CH ₃) ₃
~72.2	-O-CH ₂ -CH=CH ₂
~70.8	-O-CH ₂ -CH ₂ -O-
~70.2	-O-CH ₂ -CH ₂ -O-
~70.0	-O-CH ₂ -CH ₂ -NH-
~40.5	-CH ₂ -NH-Boc
~28.4	-C(CH ₃) ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Medium, Broad	N-H Stretch (Carbamate)
~3080	Medium	=C-H Stretch (Vinylic)
~2975, 2930, 2870	Strong	C-H Stretch (Aliphatic)
~1710	Strong	C=O Stretch (Carbamate)
~1645	Medium	C=C Stretch (Alkene)
~1510	Strong	N-H Bend (Amide II)
~1100	Strong	C-O Stretch (Ether)
~990, 920	Medium	=C-H Bend (Out-of-plane)

Mass Spectrometry (MS)

m/z	Ion
246.17	[M+H] ⁺
268.15	[M+Na] ⁺
190.11	[M - C ₄ H ₉ O] ⁺
146.11	[M - Boc+H] ⁺

Experimental Protocols

A representative synthesis of **BOC-NH-PEG2-propene** involves the Williamson ether synthesis, where a Boc-protected amino-PEG-alcohol is reacted with an allyl halide.

Synthesis of tert-butyl (2-(2-(allyloxy)ethoxy)ethyl)carbamate

- Materials:
 - tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate
 - Sodium hydride (60% dispersion in mineral oil)
 - Allyl bromide
 - Anhydrous Tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride (NH₄Cl)
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)
 - Ethyl acetate
 - Hexanes
- Procedure:

- To a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq) is added portion-wise.
- The reaction mixture is stirred at 0 °C for 30 minutes.
- Allyl bromide (1.5 eq) is added dropwise to the suspension at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- The mixture is extracted with ethyl acetate (3 x volumes).
- The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **BOC-NH-PEG2-propene** as a colorless oil.

Mandatory Visualizations

The following diagrams illustrate the chemical structure and a typical experimental workflow for the characterization of **BOC-NH-PEG2-propene**.

Figure 1. Chemical Structure of **BOC-NH-PEG2-propene**

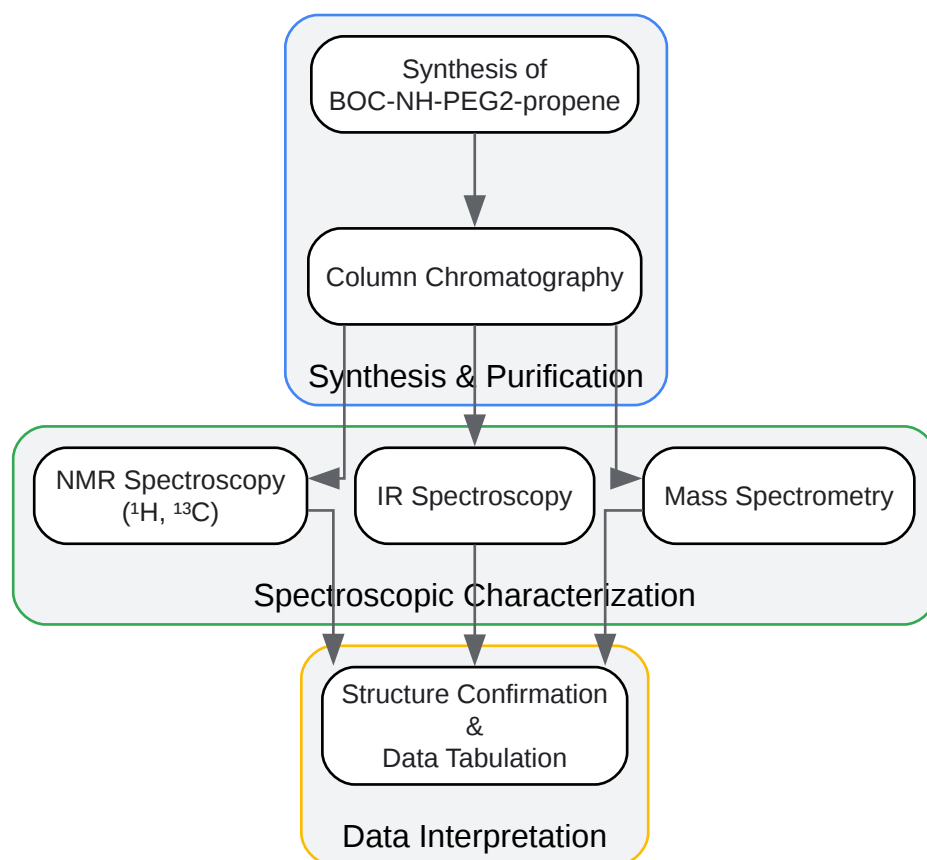


Figure 2. Experimental Workflow for Spectroscopic Analysis

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Figure 2. Workflow for Synthesis and Spectroscopic Analysis

- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data of BOC-NH-PEG2-propene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1676993#spectroscopic-data-nmr-ir-mass-spec-of-boc-nh-peg2-propene\]](https://www.benchchem.com/product/b1676993#spectroscopic-data-nmr-ir-mass-spec-of-boc-nh-peg2-propene)

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